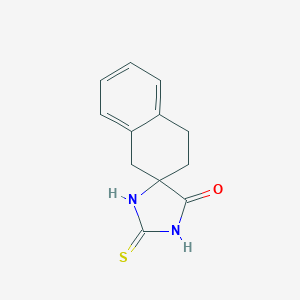
S.2-846
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Benzo-1,3-diazaspiro(45)decane-4-one-2-thione is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods
While specific industrial production methods for 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
作用機序
The mechanism of action of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
類似化合物との比較
Similar Compounds
7,8-Benzo-1,3-diazaspiro(4.5)decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups.
2,8-Diazaspiro(4.5)decan-1-one:
Uniqueness
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione is unique due to its specific functional groups and the resulting chemical properties. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
特性
CAS番号 |
108651-08-7 |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.3 g/mol |
IUPAC名 |
2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one |
InChI |
InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) |
InChIキー |
YXXPIDQOBPJEDR-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
正規SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
同義語 |
2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















